N-cyclobutyl-5-bromo-7-azaindole
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Overview
Description
N-cyclobutyl-5-bromo-7-azaindole is a derivative of 7-azaindole, a compound known for its significant biological activities. The 7-azaindole scaffold is particularly valuable in the design of inhibitors for diseases related to protein kinases . This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutyl-5-bromo-7-azaindole typically involves the halogenation of 7-azaindole followed by cyclobutylation. One common method is the Suzuki coupling reaction, which uses halogenated 7-azaindole and boronic acids . Another method involves the bromination of 7-azaindole using bromine in the presence of a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and cyclobutylation processes. These methods are optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature and pH .
Chemical Reactions Analysis
Types of Reactions
N-cyclobutyl-5-bromo-7-azaindole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Sodium methoxide, bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while substitution reactions can produce various substituted azaindole derivatives .
Scientific Research Applications
N-cyclobutyl-5-bromo-7-azaindole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Potential therapeutic agent for diseases such as cancer due to its kinase inhibition properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclobutyl-5-bromo-7-azaindole involves its interaction with protein kinases. It acts as an inhibitor by binding to the active site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts cell signaling pathways, which can lead to the suppression of cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-7-azaindole: Shares the same core structure but lacks the cyclobutyl group.
7-Azaindole: The parent compound without any substitutions.
5-Chloro-7-azaindole: Similar structure with a chlorine atom instead of bromine.
Uniqueness
N-cyclobutyl-5-bromo-7-azaindole is unique due to the presence of both the bromine and cyclobutyl groups. These substitutions enhance its biological activity and specificity as a kinase inhibitor compared to other similar compounds .
Properties
Molecular Formula |
C11H11BrN2 |
---|---|
Molecular Weight |
251.12 g/mol |
IUPAC Name |
5-bromo-1-cyclobutylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C11H11BrN2/c12-9-6-8-4-5-14(10-2-1-3-10)11(8)13-7-9/h4-7,10H,1-3H2 |
InChI Key |
FRKLGOVNTQQBKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2C=CC3=CC(=CN=C32)Br |
Origin of Product |
United States |
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